molecular formula C16H14O5 B8403061 2-[(4-methoxycarbonylphenoxy)methyl]benzoic Acid

2-[(4-methoxycarbonylphenoxy)methyl]benzoic Acid

Cat. No.: B8403061
M. Wt: 286.28 g/mol
InChI Key: XMXSLOGNYBEKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methoxycarbonylphenoxy)methyl]benzoic Acid is a useful research compound. Its molecular formula is C16H14O5 and its molecular weight is 286.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

2-[(4-methoxycarbonylphenoxy)methyl]benzoic acid

InChI

InChI=1S/C16H14O5/c1-20-16(19)11-6-8-13(9-7-11)21-10-12-4-2-3-5-14(12)15(17)18/h2-9H,10H2,1H3,(H,17,18)

InChI Key

XMXSLOGNYBEKCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In this example, 348.9 g of sodium salt of methyl p-hydroxybenzoate, 402.4 g of phthalide and 200 g of sodium chloride are mixed with one another and stirred at 150° C. for 6 hours. After completion of the reaction, the mixture is cooled until the temperature is brought back to room temperature, 4 l of aqueous 10% acetic acid solution is added thereto and the mixture is allowed to stand at room temperature overnight. After stirring the mixture at room temperature for 3 hours, deposited crystals are separated by filtration, and 6 l of water is added thereto. After stirring the mixture at room temperature for 30 minutes, the deposited crystals are separated by filtration. After the addition of 3 l of toluene to the crystals, the mixture is stirred at room temperature for one hour. The crystals are separated by filtration and dried over heating under reduced pressure to yield 393.9 g of 2-(4-methoxycarbonylphenoxy) methyl benzoic acid.
Quantity
348.9 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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402.4 g
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reactant
Reaction Step Three
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200 g
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reactant
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Five

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